molecular formula C12H16O4 B1206763 Pluronic dibenzoyl ester CAS No. 84031-24-3

Pluronic dibenzoyl ester

Cat. No.: B1206763
CAS No.: 84031-24-3
M. Wt: 224.25 g/mol
InChI Key: FGAIMUMAGKJPGZ-UHFFFAOYSA-N
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Description

Pluronic dibenzoyl ester is a chemical compound that belongs to the class of polymers. It is a polymeric material formed by the polymerization of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with dibenzoate as a functional group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxirane, methyl-, polymer with oxirane, dibenzoate typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired molecular weight and properties of the polymer. Common catalysts used in this process include alkali metal hydroxides and organometallic compounds .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers (oxirane and methyl oxirane) are polymerized under controlled conditions. The process involves the continuous addition of monomers and catalysts, followed by the removal of heat generated during the exothermic polymerization reaction. The resulting polymer is then purified and functionalized with dibenzoate groups to achieve the desired properties .

Chemical Reactions Analysis

Types of Reactions

Pluronic dibenzoyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome of the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated or carbonylated polymers, while substitution reactions can introduce ester, ether, or amine groups into the polymer chain .

Scientific Research Applications

Pluronic dibenzoyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which oxirane, methyl-, polymer with oxirane, dibenzoate exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in their chemical and physical properties. This interaction can affect the solubility, stability, and bioavailability of active ingredients in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pluronic dibenzoyl ester is unique due to the presence of the dibenzoate functional group, which imparts specific chemical properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and industrial formulations .

Properties

CAS No.

84031-24-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

benzoic acid;2-methyloxirane;oxirane

InChI

InChI=1S/C7H6O2.C3H6O.C2H4O/c8-7(9)6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1/h1-5H,(H,8,9);3H,2H2,1H3;1-2H2

InChI Key

FGAIMUMAGKJPGZ-UHFFFAOYSA-N

SMILES

CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC1CO1.C1CO1.C1=CC=C(C=C1)C(=O)O

83984-91-2

Synonyms

pluronic dibenzoyl ester
polyoxyethylene-polyoxypropylene block copolymer benzoyl este

Origin of Product

United States

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